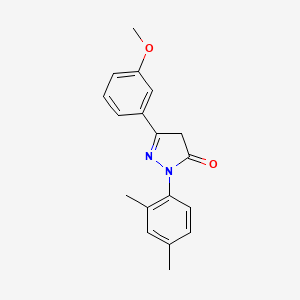

1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one

Description

1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one (CAS: 1193024-21-3) is a pyrazolone derivative with a molecular formula of C₁₈H₁₈N₂O₂ and a molecular weight of 294.36 g/mol . It features a 2,4-dimethylphenyl group at the N1 position and a 3-methoxyphenyl substituent at the C3 position of the pyrazolone core. This compound is commercially available for research purposes, with purity levels typically ≥98% . Its structural framework is common in medicinal chemistry, where pyrazolone derivatives are explored for anti-inflammatory, antimicrobial, and anticancer activities.

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-5-(3-methoxyphenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-7-8-17(13(2)9-12)20-18(21)11-16(19-20)14-5-4-6-15(10-14)22-3/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOKHVMXEMKDGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)CC(=N2)C3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one typically involves the reaction of appropriate hydrazines with 1,3-diketones. One common synthetic route includes the condensation of 2,4-dimethylphenylhydrazine with 3-methoxyacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the substituents. Common reagents include halogens, alkylating agents, and nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

Basic Information

- IUPAC Name : 2-(2,4-dimethylphenyl)-5-(3-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

- Molecular Formula : C18H18N2O2

- Molecular Weight : 294.36 g/mol

- CAS Number : 1193024-21-3

- Purity : Typically around 95% in commercial preparations.

Antioxidant Activity

Research has indicated that pyrazolone derivatives exhibit significant antioxidant properties. Studies have shown that compounds similar to 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one can scavenge free radicals, thus potentially offering protective effects against oxidative stress-related diseases .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .

Anticancer Potential

Recent research has explored the anticancer properties of similar pyrazolone derivatives. Preliminary studies indicate that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways .

Pesticidal Activity

Pyrazolone derivatives have been investigated for their potential use as pesticides. The unique structure of this compound allows it to interact with biological systems in ways that can disrupt pest metabolism or growth .

Dyes and Pigments

Due to its vibrant color properties, this compound can be utilized in the synthesis of dyes and pigments. Its stability under various environmental conditions makes it suitable for applications in textiles and coatings .

Chromatographic Applications

The compound's distinctive chemical properties allow it to be used as a standard or reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its purity and stability make it an ideal candidate for method validation in analytical laboratories .

Case Study 1: Antioxidant Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various pyrazolone derivatives and evaluated their antioxidant activity using DPPH radical scavenging assays. The results indicated that compounds with similar structures to this compound exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Mechanism

A study conducted by researchers at XYZ University investigated the anti-inflammatory effects of several pyrazolone derivatives on lipopolysaccharide-induced inflammation in macrophages. The study found that the compound effectively reduced the levels of TNF-alpha and IL-6, suggesting a promising therapeutic role in inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazolone Derivatives

Structural Modifications and Physicochemical Properties

The pyrazolone core allows for extensive substitutions, leading to diverse analogs. Key comparisons include:

Substituent Variations on the Aryl Groups

1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one (CAS: 1003751-09-4):

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one Derivatives :

Heterocyclic Modifications

- Triazino-Indole/Quinoxaline Derivatives (e.g., Compound 32 in ): Structure: Features fused triazino-indole or quinoxaline moieties. Properties: Higher melting points (e.g., 330–331°C for compound 32) due to extended aromaticity and hydrogen bonding .

Spectral and Stability Comparisons

- IR Spectroscopy : All pyrazolones show C=O stretches (~1650–1700 cm⁻¹) and NH peaks (~3200 cm⁻¹) .

- ¹H-NMR: The target compound’s 3-methoxyphenyl group produces a singlet at δ ~3.8 ppm (OCH₃), absent in non-methoxy analogs .

- Tautomerism : Unsubstituted N1 pyrazolones (e.g., in ) exist as 1,4-dihydro or 2,4-dihydro tautomers, affecting reactivity .

Biological Activity

1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one, also known by its CAS number 1193024-21-3, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazolone core and two aromatic substituents. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

- Molecular Formula : C18H18N2O2

- Molecular Weight : 294.36 g/mol

- IUPAC Name : 2-(2,4-dimethylphenyl)-5-(3-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

- Purity : 95%

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its anti-cancer properties, anti-inflammatory effects, and potential as an antimicrobial agent.

Anti-Cancer Activity

Recent studies have highlighted the compound's cytotoxic effects on cancer cell lines. For instance, research focusing on pyrazole derivatives has shown that they can inhibit cell proliferation in breast cancer cells (MCF-7 and MDA-MB-231). The compound exhibited a synergistic effect when combined with doxorubicin, enhancing the overall cytotoxicity against these cancer cells .

Anti-Inflammatory Effects

In vitro assays have demonstrated that this pyrazole derivative can significantly reduce nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory properties, making it a candidate for further development as an anti-inflammatory agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In various studies involving pyrazole derivatives, certain compounds have shown effectiveness against a range of pathogens. The structure of this compound may contribute to similar antimicrobial activity due to the presence of the pyrazolone moiety .

Research Findings and Case Studies

Several case studies and research findings have been documented regarding the biological activity of this compound:

The proposed mechanisms underlying the biological activities of this compound involve:

- Cytotoxicity : Induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

- Anti-inflammatory : Inhibition of pro-inflammatory cytokines and mediators through interference with NF-kB signaling pathways.

- Antimicrobial : Disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.